1-(Methylamino)ethane-1,1-diol

Description

Definitional Framework and Structural Classification of 1-(Methylamino)ethane-1,1-diol

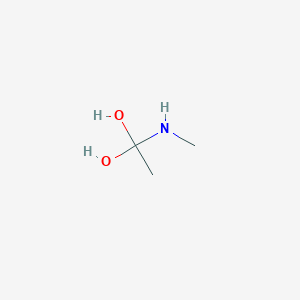

This compound is a chemical compound with the molecular formula C₃H₉NO₂. Its structure features a central carbon atom bonded to a methyl group, a hydrogen atom, a methylamino group (-NHCH₃), and two hydroxyl groups (-OH). This arrangement places it within the class of α-amino geminal diols.

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 146062-36-4 |

Structurally, this compound is a derivative of ethane-1,1-diol, a classic example of a geminal diol (or gem-diol). Geminal diols are characterized by the presence of two hydroxyl groups attached to the same carbon atom. wikipedia.org Most simple geminal diols are inherently unstable and exist in equilibrium with their corresponding carbonyl compounds, with the equilibrium generally favoring the carbonyl form. quora.com This instability is attributed to steric hindrance and electronic repulsion between the two adjacent hydroxyl groups. stackexchange.comechemi.com

The stability of geminal diols can be influenced by the nature of the other substituents on the diol-bearing carbon. Electron-withdrawing groups tend to stabilize the gem-diol form, as seen in the case of chloral (B1216628) hydrate (B1144303), where the strongly electron-withdrawing trichloromethyl group favors the diol structure. wikipedia.org Conversely, electron-donating groups, such as alkyl groups, tend to destabilize the gem-diol. stackexchange.com

This compound can also be viewed as a hydrated hemiaminal (or carbinolamine). Hemiaminals are functional groups in which a hydroxyl group and an amino group are attached to the same carbon atom. wikipedia.org They are typically formed by the nucleophilic addition of an amine to a carbonyl group. libretexts.org Like geminal diols, simple hemiaminals are often unstable intermediates that readily eliminate water to form an imine or revert to the starting amine and carbonyl compound. wikipedia.orgacs.org The presence of both a hydroxyl and an amino group on the same carbon in this compound highlights its dual chemical nature, sharing characteristics with both geminal diols and hemiaminals.

Theoretical and Experimental Context of Transient Intermediates in Reaction Mechanisms

The study of transient intermediates like this compound is crucial for a complete understanding of reaction mechanisms. While their direct observation is often challenging due to their short lifetimes, their existence can be inferred from kinetic data, trapping experiments, and computational modeling. nih.govresearchgate.net The formation of an α-amino geminal diol is the initial step in the reaction between an aldehyde (in this case, ethanal) and a primary amine (methylamine). libretexts.org

This intermediate can then undergo one of several transformations. The most common pathway is the acid- or base-catalyzed dehydration to form an imine (in this case, N-ethylidenemethanamine). This process involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule and subsequent deprotonation of the nitrogen atom. libretexts.org The transient nature of the α-amino geminal diol is a key feature of this reaction, and understanding its stability and reactivity is essential for controlling the outcome of such transformations.

Computational studies and spectroscopic techniques have been employed to investigate the properties of related geminal diols and hemiaminals. nih.govresearchgate.net These studies provide insights into the geometry, bond energies, and vibrational frequencies of these transient species, helping to build a more complete picture of their role in chemical reactions.

Historical Development of Research on Carbonyl Adducts and Aminoalcohols

The study of the reactions between carbonyl compounds and nucleophiles has a long and rich history in organic chemistry. The formation of hydrates from aldehydes and water was one of the earliest recognized examples of nucleophilic addition to a carbonyl group. blogspot.comchemistrysteps.com The understanding of this equilibrium laid the groundwork for investigating the addition of other nucleophiles, including alcohols and amines.

The synthesis of amino alcohols, compounds containing both an amino and a hydroxyl group, has been an area of significant research interest due to their prevalence in natural products and their utility as synthetic intermediates. taylorandfrancis.comscispace.comresearchgate.net Early work in this area focused on the synthesis of stable β-amino alcohols and other derivatives. The direct synthesis of α-amino alcohols, particularly as transient intermediates in imine formation, became a topic of more detailed mechanistic study in the mid-20th century with the advancement of physical organic chemistry.

The development of spectroscopic methods, particularly NMR and mass spectrometry, provided powerful tools for the characterization of reactive intermediates. While the direct spectroscopic observation of a simple, transient α-amino geminal diol like this compound remains a significant challenge, the study of more stable, substituted analogs has provided valuable insights into their structure and reactivity. researchgate.net The ongoing development of computational chemistry continues to enhance our understanding of these elusive yet fundamentally important molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

146062-36-4 |

|---|---|

Molecular Formula |

C3H9NO2 |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

1-(methylamino)ethane-1,1-diol |

InChI |

InChI=1S/C3H9NO2/c1-3(5,6)4-2/h4-6H,1-2H3 |

InChI Key |

UYPUXAWQBPYQLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC)(O)O |

Origin of Product |

United States |

Mechanistic Pathways and Chemical Transformations of 1 Methylamino Ethane 1,1 Diol

Theoretical Formation Pathways from Carbonyl and Amine Precursors

The creation of 1-(methylamino)ethane-1,1-diol originates from the reaction of acetaldehyde (B116499) and methylamine (B109427). Two primary theoretical pathways can be considered for its formation in an aqueous environment: a direct nucleophilic addition followed by hydration, or an attack of the amine on a pre-hydrated carbonyl compound.

The classic mechanism for the reaction between an aldehyde and a primary amine involves the nucleophilic addition of the amine to the carbonyl carbon. msu.eduexpertsmind.com In the case of methylamine and acetaldehyde, the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. pressbooks.pubyoutube.com This initial attack leads to the formation of a dipolar, zwitterionic intermediate. youtube.com This is followed by a rapid intramolecular proton transfer from the nitrogen to the oxygen, yielding a neutral aminoalcohol, also known as a carbinolamine. pressbooks.publibretexts.org For this specific reaction, the carbinolamine formed is 1-(methylamino)ethan-1-ol.

Nucleophilic attack: The lone pair of electrons on the methylamine's nitrogen attacks the carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine intermediate (1-(methylamino)ethan-1-ol). libretexts.org

Protonation of the hydroxyl group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated. pressbooks.pub

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. lumenlearning.com

In an aqueous solution, the carbinolamine intermediate can exist in equilibrium with its hydrated form, this compound. Theoretical calculations on the reaction of methylamine and acetaldehyde suggest that the formation of the aminoalcohol intermediate may occur via a concerted process through a four-center transition state, rather than involving a distinct zwitterion intermediate. scielo.br

An alternative pathway considers the state of acetaldehyde in an aqueous medium. Aldehydes exist in equilibrium with their hydrated gem-diol forms. chemistrysteps.com Acetaldehyde, in the presence of water, establishes an equilibrium with ethane-1,1-diol.

Therefore, the formation of this compound can be envisioned through two sequential routes:

Hydration then Amine Attack: Acetaldehyde is first hydrated to form ethane-1,1-diol. Subsequently, methylamine attacks this gem-diol, leading to a substitution reaction where a hydroxyl group is displaced by the methylamino group to form the final product.

Amine Attack then Hydration: Methylamine first attacks acetaldehyde to form the carbinolamine, 1-(methylamino)ethan-1-ol. This intermediate then undergoes hydration at the carbon atom bearing the hydroxyl and amino groups to yield this compound.

Both routes are theoretically plausible in an aqueous system and converge on the same hydrated intermediate structure.

Reaction Kinetics and Thermodynamic Considerations

The formation of this compound and its subsequent transformation into an imine are governed by reversible reactions, with kinetics that are highly dependent on the pH of the medium.

The entire reaction sequence, from the initial reactants to the final imine product, consists of a series of equilibria. lumenlearning.com The formation of the carbinolamine (the dehydrated precursor to the diol) from methylamine and acetaldehyde is a reversible step. arkat-usa.org This carbinolamine is then in equilibrium with the final dehydrated product, an imine. The equilibrium can be shifted toward the imine by removing water from the reaction mixture. pressbooks.pub Conversely, the imine can be hydrolyzed back to the carbinolamine, and ultimately to the starting aldehyde and amine, by treatment with excess aqueous acid. masterorganicchemistry.com

Theoretical studies have provided insight into the thermodynamics of the initial addition step. The calculated Gibbs free energy (ΔG) for the formation of the carbinolamine from methylamine and acetaldehyde is favorable, as shown in the table below.

Table 1: Thermodynamic Data for Carbinolamine Formation An interactive data table. Users can sort and filter data based on the provided parameters.

| Reactants | Product | Parameter | Value (kcal/mol) | Source |

| Methylamine + Acetaldehyde | Carbinolamine | ΔG (calc.) | -1.6 | arkat-usa.org |

| Similar Aldehyde/Amine System | Carbinolamine | ΔG (exp.) | -1.3 | arkat-usa.org |

This data indicates that the initial nucleophilic addition to form the aminoalcohol is a spontaneous process under standard conditions. The compound this compound represents a hydrated species within this equilibrium, and its concentration is dependent on the water content of the system.

At neutral to high pH (e.g., pH > 7): The dehydration of the carbinolamine intermediate to form the iminium ion is typically the slowest step and therefore rate-determining. masterorganicchemistry.commasterorganicchemistry.com For a similar reaction involving methylamine and isobutyraldehyde (B47883) at a pH of 10.1-11.5, the decomposition of the carbinolamine was found to be the RDS. arkat-usa.org

At low pH (e.g., pH < 4): The initial nucleophilic attack of the amine on the carbonyl group becomes the rate-determining step. masterorganicchemistry.com This is because at strongly acidic pH, the amine nucleophile is protonated to form its non-nucleophilic ammonium (B1175870) conjugate acid, reducing the concentration of the active nucleophile. pressbooks.publumenlearning.com

The reaction rate is generally maximal at a slightly acidic pH, typically around 4 to 5. pressbooks.pubchegg.com This pH represents an optimal balance between having a sufficient concentration of unprotonated, nucleophilic amine and enough acid to effectively catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com

Table 2: Influence of pH on the Rate-Determining Step of Imine Formation An interactive data table. Users can explore how pH affects the reaction mechanism.

| pH Range | Rate-Determining Step | Rationale |

| Low pH (< 4) | Nucleophilic attack of amine | Low concentration of unprotonated, nucleophilic amine. pressbooks.pubmasterorganicchemistry.com |

| Mid pH (4-5) | Maximum reaction rate | Optimal balance of nucleophilic amine and acid catalyst. lumenlearning.comchegg.com |

| Neutral/High pH (> 7) | Dehydration of the carbinolamine intermediate | Insufficient acid to efficiently catalyze water elimination. arkat-usa.orgmasterorganicchemistry.commasterorganicchemistry.com |

The formation of imines from aldehydes and amines is almost always performed with an acid catalyst, which significantly lowers the activation energy of key steps. msu.edupressbooks.pub Theoretical calculations for the uncatalyzed reaction between methylamine and acetaldehyde indicate a very high activation free energy, suggesting that a catalyzed pathway is necessary for the reaction to proceed at a reasonable rate. scielo.br

Acid catalysis influences the reaction in two primary ways:

Activation of the Carbonyl: Protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon significantly more electrophilic. This enhances the rate of the initial nucleophilic attack by the amine. msu.edumasterorganicchemistry.com

Facilitating Dehydration: The hydroxyl group of the carbinolamine intermediate is a poor leaving group. Protonation of this group by the acid catalyst converts it into a much better leaving group (H₂O), accelerating the elimination step that leads to the formation of the iminium ion. pressbooks.publibretexts.orgyoutube.com

Water molecules themselves can also act as catalysts, particularly in the proton transfer steps required to form the neutral carbinolamine intermediate. arkat-usa.org Furthermore, studies on related reactions have shown that inorganic salts can also accelerate the formation of iminium intermediates. nih.govacs.org

Influence of Catalysis on Reaction Energetics

Acid-Catalyzed Pathways

The decomposition of this compound is significantly accelerated in the presence of acid. msu.edulibretexts.org The general mechanism for the acid-catalyzed dehydration of geminal diols and hemiaminals involves the protonation of one of the hydroxyl groups. pearson.comvaia.comlibretexts.org

Mechanism Steps:

Protonation: An acid catalyst (H₃O⁺) protonates one of the hydroxyl groups of the diol, converting it into a good leaving group (H₂O). libretexts.org

Water Elimination: The lone pair of electrons on the nitrogen atom assists in the elimination of the water molecule. This results in the formation of a resonance-stabilized cation known as an iminium ion. msu.edulibretexts.org

Deprotonation: A base (such as a water molecule) removes the proton from the nitrogen atom to yield the final neutral imine product, N-ethylidenemethylamine, and regenerates the acid catalyst. libretexts.org

This pathway is common for the formation of imines from aldehydes and primary amines under mildly acidic conditions (typically pH 4-5), which allow for sufficient protonation of the carbonyl to activate it for nucleophilic attack without fully protonating the amine nucleophile. msu.eduyoutube.com

Base-Catalyzed Pathways

While acid catalysis is more commonly discussed for imine formation, base-catalyzed pathways for the decomposition of related compounds exist, particularly in the context of eliminating leaving groups. For this compound, a strong base could potentially deprotonate the nitrogen atom or a hydroxyl group. However, the more established role of catalysis in the reverse reaction (imine hydrolysis) and the forward reaction's reliance on protonating the leaving group makes the base-catalyzed dehydration less favorable. The primary pathway for imine formation involves acid catalysis to facilitate the removal of the hydroxyl group as water. libretexts.org Some industrial processes, like Base-Catalyzed Decomposition (BCD), use a combination of heat and a basic reagent to break down complex molecules, which operates on a different principle of generating reactive hydrogen. ihpa.info

Solvent-Assisted Mechanisms

The solvent plays a crucial role in the stability and transformation of this compound. In aqueous solutions, the reaction is in equilibrium, and the diol exists as a hydrate (B1144303) of the corresponding imine. wikipedia.orgmsu.edu Protic solvents like water or alcohols can act as proton shuttles, facilitating the necessary proton transfers in the mechanism without a strong acid catalyst. scielo.br

Computational studies on the reaction of methylamine and acetaldehyde have indicated that the high activation energy for the uncatalyzed bimolecular formation of the aminoalcohol intermediate suggests that a catalyzed pathway is necessary. scielo.brresearchgate.net This catalysis can be provided by a second molecule of the amine, water molecules, or the carbinolamine product itself, which can help organize the transition state for proton transfer. researchgate.net

Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis for forming C-N bonds, but direct metal-catalyzed dehydration of a pre-formed this compound is not a commonly cited pathway. acs.org Instead, metals are often used in reactions that generate amines or diols, or in subsequent transformations of the resulting imine.

For instance, metal catalysts are employed for:

Reductive Amination: Where an aldehyde or ketone reacts with an amine in the presence of a reducing agent and sometimes a metal catalyst to form an amine. The imine is an intermediate in this process. youtube.com

Amino-oxygenation of Alkenes: Rhodium and other transition metals can catalyze the addition of amino and oxygen functionalities across a double bond to form amino alcohols, which are structurally related to hemiaminals. nih.gov

Hydrogen-Borrowing Catalysis: Ruthenium and Iridium catalysts are used to alkylate amines with alcohols. This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine intermediate that is subsequently reduced. acs.org

Copper-Catalyzed Transformations: Copper salts are versatile catalysts for various reactions, including those that form N-acyl copper nitrenoid intermediates, which are highly reactive species. beilstein-journals.org

While these examples don't directly involve the catalysis of this compound itself, they highlight the importance of metal catalysts in the broader context of reactions involving amine, alcohol, and carbonyl functionalities.

Subsequent Reactivity and Transformation Pathways

The principal transformation pathway for this compound is dehydration, a spontaneous or catalyzed elimination of a water molecule. wikipedia.org This instability is characteristic of most geminal diols and hemiaminals derived from primary amines. wikipedia.orgwikipedia.org

Dehydration to Corresponding Imines or Related Derivatives

The dehydration reaction is the final and often rate-limiting step in the formation of an imine from an aldehyde and a primary amine. libretexts.org The process is reversible and subject to equilibrium control. msu.eduquora.com

Reaction: CH₃CH(OH)₂(NHCH₃) ⇌ CH₃CH=NCH₃ + H₂O

The mechanism, as detailed in the acid-catalyzed pathway (Section 2.2.3.1), involves protonation of a hydroxyl group, elimination of water facilitated by the nitrogen lone pair, and final deprotonation of the nitrogen to give the neutral imine. msu.edulibretexts.org

Theoretical calculations have explored the energetics of this transformation. The formation of the aminoalcohol intermediate from methylamine and acetaldehyde is slightly exergonic, but the subsequent unimolecular elimination of water has a very high activation free energy. scielo.brresearchgate.net This again points to the necessity of a catalyzed mechanism for the dehydration step to proceed at a reasonable rate. scielo.brresearchgate.net The resulting N-ethylidenemethylamine can exist as both E- and Z-isomers, with the E-isomer being more thermodynamically stable. scielo.br

Table of Research Findings on Acetaldehyde and Methylamine Reaction

| Finding | Methodology | Key Result | Source |

|---|---|---|---|

| Intermediate Formation | Ab initio calculations | The reaction does not form a zwitterionic intermediate. It proceeds via a four-center transition state to form the aminoalcohol (hemiaminal). | scielo.brresearchgate.net |

| Activation Energy | Ab initio calculations | The uncatalyzed bimolecular reaction and the subsequent unimolecular water elimination both have very high activation free energies, indicating that catalyzed pathways are necessary. | scielo.brresearchgate.net |

| Isomer Stability | Ab initio calculations | The E-isomer of the resulting aldimine (N-ethylidenemethylamine) is more stable than the Z-isomer by approximately 3.3 kcal/mol. | scielo.br |

| Optimal pH | Experimental Observation | The formation of imines is generally most favorable under mildly acidic conditions, around pH 4-5. | msu.eduyoutube.com |

Pathways to Cyclic Imine Derivatives or Trimers

The transformation of this compound primarily proceeds through dehydration to form an imine. This imine can then undergo further reactions, such as trimerization, to yield cyclic structures.

The initial reaction involves the protonation of one of the hydroxyl groups of the aminoalcohol, which then leaves as a water molecule, a classic condensation reaction. masterorganicchemistry.com This elimination of water from the this compound intermediate leads to the formation of the corresponding aldimine. scielo.br

Theoretical studies on the reaction between methylamine and acetaldehyde have shown that the formation of the aminoalcohol intermediate occurs through a transition state involving concerted C-N bond formation and proton transfer. scielo.brresearchgate.net Subsequent unimolecular elimination of water from this intermediate, however, has a high activation energy, suggesting that the process is likely catalyzed, for instance by water molecules. scielo.br

The resulting imine, N-ethylidenemethanamine, is itself a reactive species. In certain conditions, aliphatic aldimines can be unstable and undergo self-condensation or isomerization. researchgate.net One significant pathway for such imines is cyclotrimerization to form stable six-membered heterocyclic compounds. The trimerization of the imine derived from acetaldehyde and methylamine would lead to the formation of 2,4,6-trimethyl-1,3,5-triazinane (B12959240). This is analogous to the formation of 2,4,6-trimethyl-1,3,5-triazinane (also known as acetaldehyde ammonia (B1221849) trimer) from acetaldehyde and ammonia. nih.gov

| Reactant | Intermediate | Product(s) | Reaction Type |

| Acetaldehyde, Methylamine | This compound | N-ethylidenemethanamine | Condensation (Dehydration) |

| N-ethylidenemethanamine | - | 2,4,6-trimethyl-1,3,5-triazinane | Cyclotrimerization |

Role in Condensation Reactions and Multi-Component Processes

The formation of this compound is a quintessential example of the initial stage of a condensation reaction. masterorganicchemistry.com Condensation reactions are characterized by the joining of two molecules with the concurrent elimination of a small molecule, such as water. studymind.co.ukchemguide.uk In this case, methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde to form the tetrahedral aminoalcohol (or carbinolamine) intermediate. msu.edu

The formation of the this compound intermediate is not only crucial for simple condensation reactions but also serves as a fundamental step in more complex multi-component reactions. Multi-component reactions involve three or more reactants coming together in a single synthetic operation to form a final product that incorporates portions of all the reactants.

A classic example where a similar intermediate is formed is the Strecker synthesis of amino acids. In the Strecker synthesis, an aldehyde reacts with ammonia (a primary amine) to form an imine, which then reacts with a cyanide ion. msu.edu The initial step is the formation of an aminoalcohol, analogous to this compound. This highlights the role of such intermediates in facilitating the assembly of complex molecules from simple starting materials.

Research Findings on Aldehyde-Amine Condensation

| Reaction | Key Intermediate | Significance |

| Acetaldehyde + Methylamine | This compound | Formation of E- and Z-aldimines. scielo.brresearchgate.net |

| Aldehyde + Primary Amine | Aminoalcohol (Carbinolamine) | General pathway for imine synthesis. masterorganicchemistry.com |

| Aldehyde + Ammonia + Cyanide | Aminoalcohol -> Imine -> α-aminonitrile | Strecker synthesis of amino acids. msu.edu |

Advanced Computational Chemistry Studies of 1 Methylamino Ethane 1,1 Diol

Quantum Chemical Characterization of Electronic Structure

The electronic structure of the intermediates and transition states in the formation of 1-(Methylamino)ethane-1,1-diol from methylamine (B109427) and acetaldehyde (B116499) has been a subject of detailed quantum chemical investigations. These studies are crucial for understanding the reactivity and stability of the species involved.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been widely employed to study the reaction mechanism of amines with carbonyl compounds. researchgate.net These studies often focus on the initial nucleophilic addition of the amine to the carbonyl carbon, leading to a tetrahedral intermediate, a carbinolamine, which is a direct precursor to this compound.

DFT calculations have been instrumental in determining the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. For the reaction of acetaldehyde with ammonia (B1221849), a closely related system, DFT studies have elucidated a complex reaction network involving the formation of aminoalcohol, imine, and geminal diamine intermediates. researchgate.net These calculations have shown that the reaction can proceed through various pathways, with the relative energies of the intermediates and transition states being highly dependent on the computational level and the inclusion of solvent effects. scribd.com

A key finding from DFT studies is the significant influence of explicit water molecules in stabilizing transition states and intermediates, thereby lowering the activation barriers. rsc.org For instance, the formation of the carbinolamine intermediate is often found to be a stepwise process in the presence of water, rather than a concerted one. nih.gov

Note: The values presented are illustrative and based on studies of similar aldehyde-amine reactions. Specific values for the this compound system would require dedicated computational studies.

Ab Initio Calculations of Molecular Orbitals and Charge Distribution

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have provided deeper insights into the electronic properties of the species involved in imine formation. acs.org These methods are crucial for accurately describing molecular orbitals and the distribution of electron density.

Studies on the reaction of methylamine with formaldehyde (B43269), a similar aldehyde, using high-level ab initio methods like G2(MP2,SVP), have detailed the changes in molecular orbitals during the reaction. acs.org These calculations reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants, which govern the nucleophilic attack of the amine on the carbonyl carbon.

The charge distribution, often analyzed using methods like Natural Bond Orbital (NBO) analysis, shows a significant polarization of the carbonyl group in acetaldehyde, making the carbonyl carbon electrophilic. rsc.org Upon nucleophilic attack by methylamine, there is a substantial charge transfer from the nitrogen to the oxygen atom, leading to the formation of a zwitterionic or a charge-separated transition state. youtube.com

Elucidation of Potential Energy Surfaces

The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. wikipedia.org For the formation of this compound, the PES helps in identifying the most likely reaction pathways.

Identification of Minima and Transition States for Formation

Computational studies have focused on mapping the PES for the reaction of aldehydes with amines to identify the stationary points, which include local minima (reactants, intermediates, and products) and saddle points (transition states). researchgate.net The reaction typically proceeds from the separated reactants, methylamine and acetaldehyde, through a transition state for the nucleophilic addition to form the carbinolamine intermediate (1-(methylamino)ethan-1-ol). libretexts.org

This carbinolamine is a stable intermediate residing in a local minimum on the PES. nih.gov Further reaction to form the imine involves the dehydration of the carbinolamine, which proceeds through another set of transition states and intermediates. libretexts.org The formation of this compound would involve the hydration of the carbinolamine, a process that would also have its own characteristic minima and transition states on the PES.

Analysis of Zwitterionic and Other Intermediate States

The nature of the intermediate formed upon the initial nucleophilic attack of the amine on the carbonyl group has been a topic of considerable discussion. Some studies propose the formation of a zwitterionic intermediate, where the nitrogen atom bears a positive charge and the oxygen atom a negative charge. youtube.com

Ab initio calculations on the reaction of methylamine with formaldehyde have suggested that the reaction can proceed through a zwitterionic intermediate, especially when facilitated by explicit water molecules. acs.org However, other studies on the reaction of methylamine with acetaldehyde in non-polar solvents have indicated that a zwitterionic intermediate may not be formed, and the reaction could proceed through a more concerted mechanism. researchgate.netscielo.br

The stability and existence of these intermediates are highly dependent on the solvent environment. In polar, protic solvents, the zwitterionic form is more likely to be stabilized. researchgate.net The analysis of these intermediate states is critical for a complete understanding of the reaction mechanism.

Solvent Effects and Explicit Solvation Models

The solvent plays a critical role in the reaction of amines with carbonyls, influencing both the thermodynamics and kinetics of the reaction. rsc.orgmssm.edu Computational models that account for solvent effects are therefore essential for accurate predictions.

Both implicit and explicit solvation models have been used to study these reactions. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net These models have shown that the presence of a solvent generally lowers the energy barriers for the reaction compared to the gas phase. rsc.org

Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture of the specific interactions between the solute and the solvent. rsc.org Studies have shown that explicit water molecules can act as catalysts by forming hydrogen bonds with the reactants and transition states, thereby facilitating proton transfer and lowering activation energies. acs.orgarkat-usa.org For instance, the formation of the carbinolamine can be assisted by a water molecule acting as a proton shuttle. arkat-usa.org The choice of the solvation model can significantly impact the calculated reaction barriers and the predicted mechanism. ntnu.no

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Methylamine |

| 1-(Methylamino)ethan-1-ol (Carbinolamine) |

| Formaldehyde |

| Imine |

| Ammonia |

| Geminal diamine |

Continuum Solvation Models (e.g., SMD)

The influence of a solvent environment on the stability and reactivity of molecules is a critical aspect of chemical processes. Continuum solvation models, such as the SMD (Solvation Model based on Density) model, are computationally efficient methods to account for the bulk effects of a solvent. These models represent the solvent as a continuous dielectric medium, characterized by properties like its dielectric constant, refractive index, and surface tension.

In the context of the reaction between methylamine and acetaldehyde, theoretical studies have employed the SMD model to investigate the reaction mechanism in aqueous solution. arkat-usa.org The model is used to calculate the free energy of solvation, which is the free energy change associated with transferring a molecule from the gas phase to the solvent.

A study by Rufino et al. utilized the SMD model to explore the formation of the carbinolamine intermediate, this compound, in water. arkat-usa.org Their calculations revealed that the formation of this intermediate from methylamine and acetaldehyde in an aqueous medium is a thermodynamically favorable process. The theoretical change in Gibbs free energy (ΔG) for this step was calculated to be -1.6 kcal mol⁻¹, which shows excellent agreement with experimental data for similar systems that have a value of -1.3 kcal mol⁻¹. arkat-usa.org

Microsolvation and Explicit Water Molecule Interactions

For a molecule like this compound, which contains both hydrogen bond donor (hydroxyl and amino groups) and acceptor (oxygen and nitrogen atoms) sites, interactions with explicit water molecules are expected to be significant. These interactions can play a vital role in stabilizing the intermediate and in facilitating the subsequent proton transfer steps required for its dehydration to an imine.

Although specific computational studies focusing solely on the microsolvation of this compound are scarce, the principles of microsolvation are often incorporated into studies of reaction mechanisms. For instance, in catalyzed pathways of imine formation, explicit water molecules can be included to act as proton shuttles, lowering the activation energy barriers. The high activation energy calculated for the uncatalyzed, unimolecular elimination of water from the aminoalcohol intermediate suggests that such explicit solvent participation is a more likely reaction pathway. scielo.brresearchgate.net

Theoretical Prediction of Isomer Stability and Interconversion Barriers

Computational chemistry is instrumental in determining the relative stability of isomers and the energy barriers that separate them. In the reaction of methylamine and acetaldehyde, this compound is a key minimum on the potential energy surface.

Ab initio calculations have been performed to map out the potential energy surface for the addition of methylamine to acetaldehyde. scielo.brresearchgate.net These studies located the transition states for the formation of the aminoalcohol intermediate. The process involves the nucleophilic attack of the nitrogen atom of methylamine on the carbonyl carbon of acetaldehyde, with a concerted transfer of a proton from the nitrogen to the carbonyl oxygen. scielo.br

| Thermodynamic Parameter | Value (kcal/mol) | Computational Method | Reference |

| Activation Free Energy (ΔG‡) for formation | 35.0 - 35.8 | Ab initio (MP2/6-311+G(2d,p)//HF/6-31G) | scielo.br |

| Free Energy of Reaction (ΔG) for formation | -0.6 | Ab initio (MP2/6-311+G(2d,p)//HF/6-31G) | researchgate.net |

| Free Energy of Reaction (ΔG) for formation in water | -1.6 | DFT with SMD model | arkat-usa.org |

Table 1: Calculated Thermodynamic Parameters for the Formation of this compound

The subsequent dehydration of this compound to form the corresponding imine also involves significant energy barriers. The uncatalyzed, unimolecular elimination of a water molecule is predicted to have a very high activation free energy, in the range of 50 kcal/mol. researchgate.net This further reinforces the notion that the reaction likely proceeds through a catalyzed pathway in practice.

Computational Insights into Catalytic Mechanisms

The high energy barriers predicted for the uncatalyzed formation and dehydration of this compound highlight the importance of catalysis in imine formation. Computational studies provide valuable insights into how catalysts can lower these barriers and facilitate the reaction.

The theoretical investigations into the reaction of methylamine and acetaldehyde strongly suggest that a catalyzed mechanism is at play, particularly for the dehydration step. scielo.brresearchgate.net The high activation free energy for the unimolecular elimination of water indicates that this is not a kinetically feasible pathway. researchgate.net

Computational models can explore the effects of acid or base catalysis. In an acidic medium, protonation of a hydroxyl group in this compound would turn it into a better leaving group (H₂O), significantly lowering the energy barrier for dehydration. Conversely, in a basic medium, a base could facilitate the removal of a proton from the nitrogen atom, promoting the formation of the C=N double bond.

Spectroscopic Methodologies for Elucidating 1 Methylamino Ethane 1,1 Diol Structure and Dynamics

Challenges in Experimental Detection due to Transient Nature

1-(Methylamino)ethane-1,1-diol is a type of hemiaminal or carbinolamine that also features a geminal diol structure. Both functionalities are known for their instability. nih.govnih.gov Geminal diols readily lose a water molecule to revert to a carbonyl group, while hemiaminals are transient intermediates in imine formation. nih.govwikipedia.org The compound is expected to exist only fleetingly in solution, in equilibrium with acetaldehyde (B116499), methylamine (B109427), and the resulting N-ethylidenemethanamine (an imine) and water. This low steady-state concentration and short half-life make direct isolation and characterization under standard laboratory conditions exceptionally difficult.

In-Situ Spectroscopic Techniques

To overcome the challenges of its transient nature, this compound must be studied in-situ, meaning within its reactive environment. Several powerful spectroscopic methods are suited for this purpose.

NMR spectroscopy is a premier tool for identifying transient intermediates in solution. By carefully controlling reaction conditions (e.g., low temperature), it is theoretically possible to detect the signals of this compound. dalalinstitute.com For related, more stable carbinolamines, ¹³C NMR has been successfully used to identify the key carbon atom bonded to both an oxygen and a nitrogen atom. acs.orgacs.org

Based on known chemical shifts for similar structures like ethane-1,1-diol and other carbinolamines, a hypothetical set of NMR data for this compound in a solvent like D₂O can be predicted. bohrium.com The distinctive signal would be the quaternary carbon (C1), appearing at a unique downfield shift due to being bonded to two electronegative oxygen atoms and a nitrogen atom.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| CH ₃-CH(OH)₂NHCH₃ | ¹H | ~1.2-1.4 | Doublet | Coupling to the methine proton. |

| CH₃-CH (OH)₂NHCH₃ | ¹H | ~4.5-5.0 | Quartet | Deshielded by O and N atoms. |

| CH₃-CH(OH)₂NH CH₃ | ¹H | Variable | Broad Singlet | Exchangeable proton, position dependent on solvent and pH. |

| CH₃-CH(OH )₂NHCH₃ | ¹H | Variable | Broad Singlet | Exchangeable protons, often merged with the solvent peak. |

| CH₃-CH(OH)₂NHCH ₃ | ¹H | ~2.3-2.5 | Singlet | N-methyl group. |

| C H₃-CH(OH)₂NHCH₃ | ¹³C | ~18-22 | N/A | |

| CH₃-C H(OH)₂NHCH₃ | ¹³C | ~85-95 | N/A | Key signal; highly deshielded quaternary carbon. |

| CH₃-CH(OH)₂NHC H₃ | ¹³C | ~35-40 | N/A |

FTIR spectroscopy can provide real-time information on the formation and disappearance of functional groups. By monitoring the reaction of methylamine and acetaldehyde, specific vibrational bands corresponding to this compound could be identified. The most characteristic bands would be the O-H stretching of the diol and the C-O stretching frequencies. rsc.org The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of broad O-H (~3400 cm⁻¹) and C-O (~1000-1100 cm⁻¹) bands would signal the formation of the diol intermediate. rsc.orgresearchgate.net

Hypothetical FTIR Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200-3500 | Broad, Strong |

| N-H | Stretch | 3100-3300 | Broad, Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C-O | Stretch | 1000-1100 | Strong |

| C-N | Stretch | 1100-1250 | Medium |

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for detecting charged or easily ionizable intermediates directly from solution. nih.govrsc.org In a typical experiment, the reaction mixture would be continuously infused into the mass spectrometer. This compound (Molecular Weight: 91.11 g/mol ) would be detected as its protonated adduct, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 92.1. Tandem MS (MS/MS) experiments could then be performed on this ion to induce fragmentation, providing structural confirmation by analyzing the resulting daughter ions.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Detection Mode |

|---|---|---|---|

| [M+H]⁺ | [C₃H₁₀NO₂]⁺ | 92.0706 | Positive ESI |

| [M+Na]⁺ | [C₃H₉NO₂Na]⁺ | 114.0525 | Positive ESI |

Cryogenic and Low-Temperature Spectroscopic Investigations for Stabilization

To increase the lifetime and concentration of this compound, experiments can be conducted at low or cryogenic temperatures. nih.gov By significantly reducing the thermal energy of the system, the rates of the forward and reverse reactions are slowed, allowing the intermediate to accumulate. scielo.br Techniques such as matrix isolation, where the reaction is carried out in an inert gas matrix (e.g., argon) at temperatures near absolute zero, can trap the intermediate for extended spectroscopic analysis. Alternatively, conducting NMR or FTIR experiments at temperatures between -50°C and -100°C in a suitable solvent can effectively stabilize the hemiaminal diol for observation. researchgate.net

X-ray Crystallographic Studies of Stabilized Analogues in Confined Environments

Obtaining a single crystal of this compound itself is highly improbable due to its instability. However, its precise geometric structure (bond lengths and angles) can be inferred by studying more stable analogues. nih.gov One advanced strategy involves using confined environments, such as the pores of a metal-organic framework (MOF) or a synthetic molecular receptor, to trap and stabilize a similar, but bulkier, hemiaminal. nih.govnih.gov Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of molecules within these frameworks. nih.govnih.gov By analyzing a stabilized analogue, researchers can obtain invaluable data that serves as a structural model for the transient this compound.

Factors Influencing the Stability and Isolation of 1 Methylamino Ethane 1,1 Diol

Electronic Effects of Substituents on Geminal Diol Stability

The electronic nature of the substituents attached to the diol-bearing carbon atom plays a pivotal role in dictating the position of the hydration equilibrium. libretexts.org Electron-withdrawing and electron-donating groups exert opposing effects on the stability of the geminal diol.

Influence of the Alpha-Methylamino Group

The stability of 1-(Methylamino)ethane-1,1-diol is directly influenced by the electronic properties of the alpha-methylamino group. The nitrogen atom of the amino group is more electronegative than carbon and can exert an electron-withdrawing inductive effect (-I effect), which tends to stabilize the geminal diol. echemi.com This effect helps to reduce the electron density on the central carbon atom, thereby diminishing the repulsion between the lone pairs of the two oxygen atoms of the hydroxyl groups. stackexchange.com

Comparison with Other Substituted Geminal Diols

The stability of geminal diols is significantly enhanced by the presence of strong electron-withdrawing groups. libretexts.org For instance, chloral (B1216628) hydrate (B1144303), the geminal diol of trichloroacetaldehyde, is a stable, crystalline solid due to the powerful -I effect of the three chlorine atoms. wikipedia.org Similarly, the hydrate of hexafluoroacetone (B58046) is exceptionally stable. wikipedia.org In contrast, geminal diols derived from simple aldehydes and ketones, such as acetaldehyde (B116499) and acetone, are highly unstable because the alkyl groups are electron-donating, which destabilizes the diol structure. libretexts.orglibretexts.org

The stabilizing effect of the methylamino group in this compound would be less pronounced than that of strongly deactivating groups like trichloromethyl or trifluoromethyl. However, it would still be more stabilizing than a simple alkyl group.

| Precursor Carbonyl | Substituent(s) at α-carbon | Electronic Effect of Substituent(s) | Equilibrium Constant (K_hyd) for Hydration | Stability of Geminal Diol |

| Formaldehyde (B43269) | H, H | Neutral | 2 x 10³ | Relatively Stable wikipedia.org |

| Acetaldehyde | CH₃, H | Electron-donating (+I) | 1.0 | Unstable |

| Acetone | CH₃, CH₃ | Electron-donating (+I) | 2 x 10⁻³ | Very Unstable wikipedia.org |

| Trichloroacetaldehyde (Chloral) | CCl₃, H | Strong electron-withdrawing (-I) | 2 x 10⁴ | Stable wikipedia.org |

| Hexafluoroacetone | CF₃, CF₃ | Very strong electron-withdrawing (-I) | 1.2 x 10⁶ | Very Stable wikipedia.org |

| N-methylaminoacetaldehyde | CH₃NH-, H | Electron-withdrawing (-I) | Not reported, but expected to be >1 | Moderately Stable (predicted) |

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonding can be a significant stabilizing force in geminal diols. echemi.comvaia.com This occurs when a hydrogen atom of one hydroxyl group forms a non-covalent bond with the oxygen atom of the other hydroxyl group within the same molecule. For this to be effective, the molecule must be able to adopt a conformation that allows for the formation of a stable ring-like structure, typically five- or six-membered. echemi.comstackexchange.com

In the case of this compound, the presence of the adjacent methylamino group introduces the possibility of additional intramolecular hydrogen bonds. The hydrogen atom on the nitrogen, as well as the hydrogens on the hydroxyl groups, can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This could lead to a network of intramolecular hydrogen bonds, creating a stable five-membered ring structure, which would significantly enhance the stability of the diol.

Environmental and Solvent-Mediated Stabilization

The stability of a geminal diol is not solely dependent on its intrinsic structural features but is also influenced by its surrounding environment, particularly the solvent.

Role of Aqueous Media in Equilibrium Shifting

The formation of a geminal diol from a carbonyl compound is a reversible reaction with water. libretexts.org The position of this equilibrium is subject to Le Chatelier's principle. In an aqueous medium, the high concentration of water can shift the equilibrium towards the formation of the geminal diol. libretexts.org For this compound, its formation from N-methylaminoacetaldehyde would be favored in aqueous solutions. Conversely, the removal of water would drive the equilibrium back towards the aldehyde. libretexts.org

Impact of pH and Ionic Strength

The rate of hydration of carbonyl compounds to form geminal diols is catalyzed by both acid and base. libretexts.orglibretexts.org Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion is a more potent nucleophile than water, leading to a faster rate of geminal diol formation.

The pH of the solution can also affect the stability of this compound through its influence on the ionization state of the methylamino group. In acidic solutions, the amino group will be protonated to form a methylammonium (B1206745) ion (-NH₂CH₃⁺). This protonated form will exert a much stronger electron-withdrawing inductive effect, which would be expected to further stabilize the geminal diol structure. The ionic strength of the solution can also play a role by influencing the activity of the solute molecules and the catalytic species, thereby affecting both the rate of formation and the position of the equilibrium.

Role of 1 Methylamino Ethane 1,1 Diol As a Central Intermediate in Broader Chemical Processes

General Principles of Hemiaminal/Geminal Diol Intermediacy in Organic Synthesis

In organic synthesis, hemiaminals and geminal diols are crucial, albeit often fleeting, intermediates. wikipedia.orgfiveable.me Hemiaminals, also known as carbinolamines, are formed by the nucleophilic addition of an amine to a carbonyl group of an aldehyde or ketone. wikipedia.orgtaylorandfrancis.com This reaction is typically reversible, and the resulting hemiaminal is often unstable, readily dehydrating to form an imine (or Schiff base), especially when derived from primary amines. wikipedia.orgtaylorandfrancis.comebi.ac.uk The stability and isolability of hemiaminals are generally low, though exceptions exist, particularly with electron-withdrawing groups or in cyclic structures. wikipedia.org

Similarly, geminal diols (or hydrates) result from the addition of water to a carbonyl compound. wikipedia.orgyoutube.comlibretexts.org This hydration is also a reversible equilibrium. wikipedia.orgfiveable.me For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the carbonyl form due to the greater stability of the C=O double bond compared to two C-O single bonds. youtube.comlibretexts.org However, for some aldehydes like formaldehyde (B43269), the equilibrium favors the hydrate (B1144303). wikipedia.orglibretexts.org The stability of the gem-diol is significantly increased by the presence of strong electron-withdrawing groups on the adjacent carbon, as seen in the case of chloral (B1216628) hydrate. wikipedia.orglibretexts.org

The formation of 1-(methylamino)ethane-1,1-diol from acetaldehyde (B116499) and methylamine (B109427) exemplifies these principles. The reaction proceeds via the nucleophilic attack of methylamine on the carbonyl carbon of acetaldehyde, forming the hemiaminal intermediate which exists in equilibrium with its precursors. taylorandfrancis.com

Implications for Dynamic Covalent Chemistry (DCC) and Reversible Systems

Dynamic Covalent Chemistry (DCC) is a powerful synthetic strategy that utilizes reversible covalent bond formation to generate complex molecules and materials under thermodynamic control. primescholars.comrsc.orgnih.govnih.gov This approach allows for "error-checking" and "proof-reading" during synthesis, as the system can continuously break and reform bonds to arrive at the most stable product distribution. rsc.orgnih.gov

The reversible formation of hemiaminals and imines is a cornerstone of DCC. taylorandfrancis.comprimescholars.comnih.gov The equilibrium between an aldehyde (acetaldehyde), a primary amine (methylamine), and the corresponding hemiaminal intermediate (this compound) is a classic example of a dynamic covalent system. This reversibility allows the components to adapt their structure in response to changes in the environment, such as pH or the presence of a template. primescholars.comnih.gov In more complex systems, this dynamic behavior enables the self-assembly of intricate architectures like macrocycles, cages, and polymers from simple building blocks. nih.gov The hemiaminal linkage, while often too transient for direct use in stable materials, is the pivotal intermediate step in forming the more robust, yet still reversible, imine bond, which is widely exploited in DCC. taylorandfrancis.comprimescholars.com

Theoretical Significance in Atmospheric Chemistry and Biological Reactions

In the atmosphere, aqueous aerosols and cloud droplets provide a medium for complex chemical reactions involving volatile organic compounds (VOCs). researchgate.netcopernicus.org Acetaldehyde and methylamine are two such compounds found in the troposphere, originating from both biogenic and anthropogenic sources. researchgate.netcopernicus.org The reaction between these two species within aqueous aerosol particles is of theoretical importance for understanding the formation of nitrogen-containing organic compounds (NOCs) and secondary organic aerosol (SOA). researchgate.netresearchgate.net

The process begins with the hydration of acetaldehyde in the aqueous phase to form its geminal diol, 1,1-ethanediol. researchgate.netbohrium.comdntb.gov.ualafiascijournals.org.nglafiascijournals.org.ngchemspider.comresearchgate.netcopernicus.org This hydrate can then react with dissolved methylamine. The nucleophilic attack of the amine on the gem-diol or remaining acetaldehyde leads to the formation of the hemiaminal this compound. While this intermediate itself is not typically observed directly in atmospheric samples due to its transient nature, its formation is a critical step in pathways leading to more complex and stable molecules, including imines and nitrogen-containing oligomers, which can contribute to the mass and optical properties (e.g., "brown carbon") of atmospheric aerosols. researchgate.netresearchgate.net Studies have shown that such aldehyde-amine reactions can be significant, although their exact contribution relative to other atmospheric processes, like oxidation by hydroxyl radicals, is an active area of research. researchgate.netresearchgate.net

Table 1: Key Reactants and Intermediates in Aqueous Atmospheric Chemistry

| Compound Name | Formula | Role |

|---|---|---|

| Acetaldehyde | CH₃CHO | Precursor VOC |

| Methylamine | CH₃NH₂ | Precursor VOC |

| 1,1-Ethanediol | CH₃CH(OH)₂ | Acetaldehyde Hydrate (Gem-diol) |

The formation of a hemiaminal by the reaction of an aldehyde and an amine is a fundamental and ubiquitous process in biochemistry. ebi.ac.ukacs.org This reaction is the initial step in the formation of Schiff bases (imines), which are central to the mechanism of numerous enzymes. taylorandfrancis.com For instance, transaldolases and other enzymes that manipulate carbonyl compounds often utilize a lysine (B10760008) residue in their active site. acs.org The primary amine of the lysine side chain attacks the carbonyl group of a substrate aldehyde or ketone, forming a covalent hemiaminal intermediate. acs.org This is followed by dehydration to form a protonated Schiff base, which activates the substrate for subsequent reactions like aldol (B89426) cleavage or condensation.

While this compound itself is too simple for a direct biological role, its formation chemistry is perfectly analogous to these critical enzymatic steps. The reaction between a biological aldehyde (e.g., a substrate for an enzyme) and a biological amine (e.g., a lysine residue) proceeds through the same type of hemiaminal intermediate. acs.org The stability and reactivity of this intermediate are tightly controlled within the enzyme's active site, often facilitated by nearby acidic or basic amino acid residues that catalyze proton transfers. acs.org This mechanism is also relevant in the non-enzymatic glycation of proteins, where sugars (which exist in equilibrium with their open-chain aldehyde forms) react with amine groups on proteins, a process implicated in aging and diabetes. The initial product of this reaction is a hemiaminal.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1-Ethanediol |

| Acetaldehyde |

| Chloral hydrate |

| Formaldehyde |

| Imines |

| Methylamine |

Future Research Directions and Unexplored Avenues for 1 Methylamino Ethane 1,1 Diol

Development of Novel Methodologies for Stabilization and Isolation

A primary hurdle in the study of 1-(Methylamino)ethane-1,1-diol is its inherent instability, a common characteristic of most geminal diols. wikipedia.org These compounds readily undergo dehydration to form the corresponding carbonyl compound. The presence of an amino group on the same carbon atom as the two hydroxyl groups likely further influences its stability. Future research would need to focus on developing innovative strategies to stabilize and isolate this transient species.

Potential approaches could include:

Matrix Isolation Spectroscopy: This technique involves trapping the molecule in an inert gas matrix at very low temperatures. This would prevent intermolecular reactions, such as dehydration, allowing for spectroscopic characterization of the isolated molecule.

Supramolecular Encapsulation: Host-guest chemistry could offer a viable path to stabilization. Designing a host molecule, such as a cyclodextrin (B1172386) or a self-assembled cage, that can encapsulate this compound could protect it from the bulk environment and inhibit its decomposition.

Intramolecular Hydrogen Bonding: The design of derivatives where intramolecular hydrogen bonding can occur between the amino or hydroxyl groups and other parts of the molecule could enhance its stability.

Steric Hindrance: Introducing bulky substituents on the nitrogen atom or adjacent carbons could sterically hinder the approach of other molecules, thereby slowing down decomposition pathways.

| Stabilization Method | Principle | Potential Application to this compound |

| Matrix Isolation | Trapping in an inert matrix at cryogenic temperatures. | Allows for spectroscopic characterization of the isolated molecule. |

| Supramolecular Encapsulation | Encapsulation within a host molecule. | Protects the molecule from the environment and prevents decomposition. |

| Intramolecular Hydrogen Bonding | Formation of internal hydrogen bonds. | Increases molecular stability by lowering its energy state. |

| Steric Hindrance | Introduction of bulky groups. | Kinetically slows down intermolecular decomposition reactions. |

Advanced Computational Models for Complex Solvation Environments

Given the likely transient nature of this compound in solution, computational chemistry offers a powerful tool for understanding its properties and reactivity. Future research should leverage advanced computational models to explore its behavior in various solvation environments.

Key areas of computational investigation include:

Explicit Solvent Models: While implicit solvent models are useful, explicit models that treat individual solvent molecules are crucial for accurately capturing the specific hydrogen bonding interactions between this compound and the surrounding solvent. This is particularly important for understanding its stability in aqueous versus non-polar solvents.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be employed to study the molecule's behavior in a large, complex environment, such as an enzyme active site. The reactive center (the geminal diol) can be treated with a high level of quantum mechanical theory, while the surrounding environment is modeled using more computationally efficient molecular mechanics.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide insights into the dynamic processes of formation and decomposition of this compound in solution, including the mechanism of dehydration. Recent studies on ethane-1,1-diol have utilized high-level ab initio quantum chemical methods to determine its spectroscopic parameters, providing a template for similar investigations into its amino-substituted counterpart. bohrium.comresearchgate.net

| Computational Model | Focus | Relevance to this compound |

| Explicit Solvent Models | Detailed solvent-solute interactions. | Understanding the role of hydrogen bonding in stabilization or decomposition. |

| QM/MM Simulations | Hybrid quantum and classical mechanics. | Modeling the molecule in complex biological or catalytic environments. |

| Ab Initio Molecular Dynamics | Simulating molecular motion from first principles. | Elucidating reaction mechanisms and dynamics in solution. |

Exploration of Stereochemical Aspects and Chirality

The central carbon atom of this compound, bonded to a methyl group, a methylamino group, and two hydroxyl groups, is a stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers. libretexts.orgmsu.edu The exploration of the stereochemical aspects of this compound is a significant and untapped area of research.

Future investigations should address:

Enantioselective Synthesis: Developing synthetic methods to produce one enantiomer in excess over the other is a fundamental challenge in modern organic chemistry. This could potentially be achieved through the use of chiral catalysts or starting materials.

Chiral Resolution: If a racemic mixture of this compound could be stabilized, methods for separating the enantiomers, such as chiral chromatography or diastereomeric salt formation, could be explored.

Stereochemical Stability: Investigating the conditions under which the stereocenter is stable and when it might undergo racemization would be crucial for any potential applications in stereoselective processes. The spatial arrangement of the atoms is a key factor in determining the properties of stereoisomers. youtube.com

Investigation of this compound in Catalyst Design

Amino alcohols and chiral diols are important classes of ligands and organocatalysts in asymmetric synthesis. sigmaaldrich.com The bifunctional nature of this compound, containing both amino and diol functionalities, suggests its potential utility in catalyst design.

Potential avenues for research include:

Asymmetric Catalysis: The chiral nature of this compound makes it a candidate for use as a chiral ligand for metal-catalyzed reactions or as an organocatalyst itself. For instance, it could potentially catalyze aldol (B89426) reactions, Michael additions, or other carbon-carbon bond-forming reactions in an enantioselective manner.

Bifunctional Catalysis: The presence of both a basic amino group and acidic hydroxyl groups could allow for bifunctional catalysis, where both functionalities participate in the catalytic cycle to activate the substrates and control the stereochemistry of the reaction.

Metal-Organic Frameworks (MOFs): If stabilized, this compound or its derivatives could serve as building blocks for the synthesis of novel MOFs with potentially interesting catalytic or material properties.

Potential for Derivatization and Further Chemical Synthesis

The reactivity of the hydroxyl and amino groups in this compound opens up possibilities for its use as a synthetic intermediate, provided it can be generated and used in situ or in a stabilized form.

Future research could explore:

Protection and Deprotection Strategies: Developing methods to selectively protect the hydroxyl and amino groups would be essential for using this compound as a building block in more complex syntheses.

Conversion to Heterocycles: The 1,1-amino-alcohol motif is a precursor to various nitrogen- and oxygen-containing heterocyclic compounds. Investigating the cyclization reactions of this compound could lead to the synthesis of novel heterocyclic scaffolds.

Polymer Chemistry: The diol and amino functionalities suggest that this compound could be explored as a monomer for the synthesis of novel polyamides, polyesters, or polyurethanes with unique properties. Enzymatic synthesis routes are being explored for the production of amino-diols, which could be a potential strategy for generating precursors to such polymers. nih.gov

Q & A

Q. Key Optimization Factors :

- Temperature : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction rates while avoiding decomposition.

- Catalysts : Acidic catalysts (e.g., H₂SO₄) or metal complexes improve yield by facilitating nucleophilic attack.

- Purification : Recrystallization from n-hexane/chloroform mixtures (as in ) or column chromatography with polar solvents (e.g., ethyl acetate:hexane) ensures purity.

Basic: How can the stability of this compound be managed during storage and experimentation?

Methodological Answer :

Geminal diols like ethane-1,1-diol derivatives are inherently unstable due to steric strain and susceptibility to dehydration . For this compound:

- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to slow degradation. Lyophilization improves shelf life for solid forms.

- Experimental Handling : Conduct reactions under anhydrous conditions (e.g., anhydrous CH₂Cl₂) and avoid prolonged exposure to heat (>40°C) or acidic/basic environments.

Q. Stability Indicators :

- Monitor via NMR (disappearance of –OH peaks) or FT-IR (loss of O–H stretching at ~3200 cm⁻¹).

Advanced: What strategies are effective for analyzing the coordination chemistry of this compound with transition metals?

Methodological Answer :

The compound’s diol and methylamino groups enable diverse coordination modes:

- Ligand Design : Use the diol moiety to bind metal ions (e.g., Cu²⁺, Fe³⁺) in a bidentate fashion, similar to pyridinyl-diol ligands forming octahedral complexes .

- Spectroscopic Characterization :

- Applications : Test catalytic activity in oxidation reactions (e.g., CO₂ reduction to diols, as in ) or as fluorescent probes .

Advanced: How can computational methods predict the reactivity and tautomeric behavior of this compound?

Q. Methodological Answer :

- Tautomer Analysis : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to evaluate energy differences between keto (diketone) and enol (diol) forms.

- Reactivity Predictions :

- NBO Analysis : Identify hyperconjugative interactions stabilizing the diol form.

- MD Simulations : Model dehydration pathways under thermal stress to predict degradation products.

- Software : Gaussian or ORCA for calculations; SHELX for crystallographic refinement if single crystals are obtained .

Data Contradiction: How should researchers address discrepancies in reported solubility and reactivity of this compound?

Methodological Answer :

Contradictions may arise from varying experimental conditions or impurities:

- Solubility :

- Reactivity :

- Control Experiments : Replicate studies under standardized conditions (e.g., 25°C, 1 atm).

- Side Reactions : Characterize byproducts via GC-MS or LC-MS, especially dehydration products (e.g., imines or ketones) .

Advanced: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Methodological Answer :

- Recrystallization : Use solvent pairs like ethanol/water or n-hexane/chloroform (as in ) to isolate crystalline products .

- Chromatography :

- Flash Column : Silica gel with eluents like CH₂Cl₂:MeOH (95:5) for baseline separation.

- Ion-Exchange : Separate protonated amine derivatives using Amberlite resins.

- Analytical Validation : Confirm purity via melting point, NMR (e.g., δ 4.5–5.0 ppm for –OH), and elemental analysis (±0.3% for C, H, N).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.